molecular formula C20H21N5O B13124884 N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide

Katalognummer: B13124884
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: ROVFVWRQHKZJAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a benzyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Benzylation: The triazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated triazole with 4-(pyrrolidin-1-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzyl and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(morpholin-1-yl)benzamide
  • N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(piperidin-1-yl)benzamide

Uniqueness

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, may enhance its pharmacokinetic properties compared to similar compounds.

Eigenschaften

Molekularformel

C20H21N5O

Molekulargewicht

347.4 g/mol

IUPAC-Name

4-pyrrolidin-1-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H21N5O/c26-20(16-7-9-18(10-8-16)24-11-3-4-12-24)22-13-17-5-1-2-6-19(17)25-15-21-14-23-25/h1-2,5-10,14-15H,3-4,11-13H2,(H,22,26)

InChI-Schlüssel

ROVFVWRQHKZJAT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3N4C=NC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.